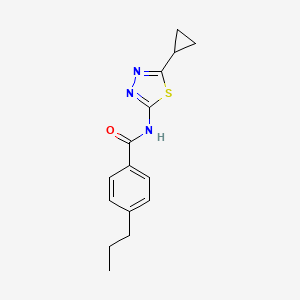
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide
描述
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylcarbonyl chloride with thiosemicarbazide in the presence of phosphorous oxychloride.
Coupling with 4-propylbenzamide: The synthesized thiadiazole derivative is then coupled with 4-propylbenzamide using appropriate coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted thiadiazole or benzamide derivatives
科学研究应用
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiadiazole moiety.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
相似化合物的比较
Similar Compounds
- 1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide
- 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a propylbenzamide moiety
属性
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-2-3-10-4-6-11(7-5-10)13(19)16-15-18-17-14(20-15)12-8-9-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYXWOTJHOJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B4267012.png)
![4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate](/img/structure/B4267017.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-propylbenzamide](/img/structure/B4267023.png)
![N-(2,5-dichlorophenyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267030.png)
![(3-METHYL-2-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4267036.png)
![5-[2-(2-chlorophenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267044.png)
![2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267061.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267068.png)
![5-[2-(2,4-dichlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267081.png)
![isopropyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4267095.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4267100.png)
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267106.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4267113.png)
![5-[2-(4-chlorophenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267120.png)
